Ac-Val-Tyr-Leu-Lys-Ala-SBzl

Enzymology Virology Assay Development

Ac-Val-Tyr-Leu-Lys-Ala-SBzl (CAS 320349-22-2), also referred to as Ac-VYLKA-thiobenzyl ester, is a synthetic hexapeptide with a C-terminal benzyl thioester (SBzl) group. It is specifically recognized and cleaved by the Kaposi's sarcoma-associated herpesvirus (KSHV) protease.

Molecular Formula C38H56N6O7S
Molecular Weight 741 g/mol
CAS No. 320349-22-2
Cat. No. B1383586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Val-Tyr-Leu-Lys-Ala-SBzl
CAS320349-22-2
Molecular FormulaC38H56N6O7S
Molecular Weight741 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)SCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C
InChIInChI=1S/C38H56N6O7S/c1-23(2)20-31(43-36(49)32(21-27-15-17-29(46)18-16-27)44-37(50)33(24(3)4)41-26(6)45)35(48)42-30(14-10-11-19-39)34(47)40-25(5)38(51)52-22-28-12-8-7-9-13-28/h7-9,12-13,15-18,23-25,30-33,46H,10-11,14,19-22,39H2,1-6H3,(H,40,47)(H,41,45)(H,42,48)(H,43,49)(H,44,50)/t25-,30-,31-,32-,33-/m0/s1
InChIKeyHHWVTOCPBXNJLB-FBUQYSLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Val-Tyr-Leu-Lys-Ala-SBzl (CAS 320349-22-2): KSHV Protease Substrate for High-Throughput Screening


Ac-Val-Tyr-Leu-Lys-Ala-SBzl (CAS 320349-22-2), also referred to as Ac-VYLKA-thiobenzyl ester, is a synthetic hexapeptide with a C-terminal benzyl thioester (SBzl) group [1]. It is specifically recognized and cleaved by the Kaposi's sarcoma-associated herpesvirus (KSHV) protease [2]. This cleavage releases a thiol leaving group, which can be quantified in a colorimetric assay, making this compound a valuable tool for high-throughput screening (HTS) of potential antiviral inhibitors [2].

The Risk of Non-Specific Substitution: Why Assay Reproducibility Demands Ac-Val-Tyr-Leu-Lys-Ala-SBzl


In the development of assays for viral proteases, the specific sequence and the reporter group are not interchangeable. The KSHV protease exhibits high sequence specificity, with its activity modulated by substrate binding to extended pockets [1]. Substituting Ac-Val-Tyr-Leu-Lys-Ala-SBzl with a generic or related peptide substrate can lead to significant changes in enzyme kinetics (kcat/KM), potentially due to altered binding affinity (KM) and/or catalytic turnover (kcat) [2]. Such changes can compromise the sensitivity and dynamic range of an assay, introduce batch-to-batch variability, and ultimately lead to false-negative or false-positive results in inhibitor screens. This specific sequence, Ac-VYLKA, corresponds to a natural in vivo release site for the protease, ensuring that the measured activity is biologically relevant [3].

Ac-Val-Tyr-Leu-Lys-Ala-SBzl: Quantified Differentiation vs. Analog Substrates


KSHV Protease Binding Kinetics: Hexapeptide Ac-VYLKA-SBzl vs. Tetrapeptide Substrate

The efficiency of KSHV protease is highly dependent on substrate length. A nearly 20-fold increase in catalytic efficiency (kcat/KM) is observed when extending a tetrapeptide substrate to a hexapeptide, an effect attributed entirely to a decrease in the Michaelis constant (KM) [1]. This indicates that Ac-Val-Tyr-Leu-Lys-Ala-SBzl, a hexapeptide, will bind with significantly higher affinity than a shorter analog, leading to a more robust and sensitive assay signal.

Enzymology Virology Assay Development

Biological Relevance: Ac-VYLKA Sequence Matches the In Vivo Release Site

The peptide sequence VYLKA is not arbitrary; it corresponds to the authentic 'release site' cleaved by KSHV protease during viral maturation [1]. A substrate specificity profile confirmed that the enzyme has a strong preference for this specific sequence at its P4-P1 subsites [2]. Using an alternative sequence, such as a generic protease substrate or one based on a different herpesvirus, would not accurately reflect the native enzyme-substrate interaction and could yield misleading inhibitor potency data.

Virology Protease Biology Drug Discovery

Reporter Group Sensitivity: Thiobenzyl Ester Enables High-Throughput Colorimetric Detection

The C-terminal benzyl thioester (SBzl) group serves as a sensitive reporter. Upon enzymatic cleavage, the released thiol group reacts with a chromogenic reagent like DTNB (Ellman's reagent) to produce a quantifiable color change [1]. Peptidyl thiobenzyl esters are recognized as very sensitive substrates for serine and cysteine proteases [2]. While a direct comparison is not available for this specific compound, the thiobenzyl ester class is noted to offer sensitivity comparable to fluorogenic AMC (7-amino-4-methylcoumarin) substrates, with the added advantage of enabling simple, plate-reader compatible colorimetric assays [3].

High-Throughput Screening Assay Development Chemical Biology

Ac-Val-Tyr-Leu-Lys-Ala-SBzl: High-Value Application Scenarios in Research and Development


High-Throughput Screening (HTS) for KSHV Protease Inhibitors

This is the primary intended use case. Ac-Val-Tyr-Leu-Lys-Ala-SBzl enables the development of a robust, colorimetric HTS assay to screen large compound libraries for inhibitors of KSHV protease, a key target for Kaposi's sarcoma. The assay leverages the compound's high specificity for the protease and the ease of colorimetric detection [1]. The use of a substrate with the native release site sequence (VYLKA) ensures that hits are biologically relevant [2].

Mechanistic Enzymology and Structure-Activity Relationship (SAR) Studies

The compound can be used as a reference substrate in detailed kinetic studies (e.g., determining KM and kcat) to characterize the KSHV protease [1]. By measuring changes in substrate turnover in the presence of various inhibitors, researchers can determine precise inhibition constants (Ki) and modes of action (e.g., competitive, non-competitive). This data is critical for SAR campaigns aimed at optimizing inhibitor potency and drug-like properties.

Validation of Orthogonal Assays

Given the well-characterized nature of the substrate, Ac-Val-Tyr-Leu-Lys-Ala-SBzl can serve as a control substrate to validate new assay technologies for KSHV protease, such as fluorescence polarization (FP), surface plasmon resonance (SPR), or mass spectrometry-based assays. Its performance in a new assay format can be benchmarked against its established kinetic profile in the colorimetric HTS format.

Selectivity Profiling Against Other Herpesvirus Proteases

While this compound is designed for KSHV protease, its activity against proteases from related herpesviruses (e.g., EBV, CMV, HSV) can be tested to establish a selectivity profile. This information is crucial for developing broad-spectrum or highly selective antiviral agents. Low cross-reactivity would confirm the compound's utility as a specific KSHV protease probe [1].

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